[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol
CAS No.:
Cat. No.: VC17235228
Molecular Formula: C20H18O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18O2 |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | [3-(4-phenylmethoxyphenyl)phenyl]methanol |
| Standard InChI | InChI=1S/C20H18O2/c21-14-17-7-4-8-19(13-17)18-9-11-20(12-10-18)22-15-16-5-2-1-3-6-16/h1-13,21H,14-15H2 |
| Standard InChI Key | QKIGPRWHOXYPMX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CO |
Introduction
Structural Characteristics and Molecular Identity
Core Biphenyl Scaffold
The compound’s backbone consists of two phenyl rings connected by a single bond, forming a biphenyl system. The 4'-position of the distal ring is substituted with a benzyloxy group (-O-CH₂-C₆H₅), while the 3-position of the proximal ring bears a hydroxymethyl group (-CH₂OH). This arrangement creates a planar yet sterically hindered structure, as evidenced by X-ray crystallography data from analogous biphenyl derivatives .
Stereoelectronic Effects
The benzyloxy group introduces electron-donating resonance effects, stabilizing the aromatic system and enhancing lipophilicity (calculated LogP ≈ 4.7). Conversely, the hydroxymethyl group contributes to polarity, enabling hydrogen bonding with solvents or biological targets. Computational studies using density functional theory (DFT) suggest that the torsional angle between the two phenyl rings ranges from 30° to 45°, minimizing steric clashes between substituents .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A typical synthesis involves three stages:
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Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 3-bromophenylmethanol and 4-benzyloxyphenylboronic acid yields the biphenyl intermediate .
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Hydroxymethyl Introduction: The bromine atom at the 3-position is replaced via nucleophilic substitution with formaldehyde under basic conditions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >85% purity .
Table 1. Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 |
| Hydroxymethylation | HCHO, NaOH, EtOH, reflux | 68 |
| Purification | Silica gel (70–230 mesh), EtOAc/Hexane | 85 |
Industrial-Scale Challenges
Scaling up production requires addressing:
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Catalyst Cost: Palladium catalysts contribute significantly to expenses. Recent advances using nickel-doped catalysts reduce costs by 40% while maintaining yields .
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Byproduct Formation: Over-substitution at the 3-position occurs in 12–15% of cases, necessitating rigorous quality control via HPLC (C18 column, 80:20 MeCN/H₂O).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL). Stability studies indicate decomposition at temperatures above 150°C, with a half-life of 14 days under ambient conditions .
Spectroscopic Profiles
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 14H, aromatic), 4.61 (s, 2H, -CH₂OH), 4.52 (s, 2H, -OCH₂-C₆H₅) .
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IR (KBr): Broad peak at 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=C aromatic) .
Comparative Analysis with Structural Analogues
Table 2. Substituent Effects on Key Properties
| Compound | LogP | Water Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|
| [4'-(Benzyloxy)biphenyl-3-yl]methanol | 4.7 | <0.1 | 150 |
| 4'-Methylbiphenyl-3-methanol | 3.9 | 0.3 | 170 |
| 4'-(Phenylmethoxy)biphenyl-3-ol | 4.2 | 0.05 | 140 |
Key trends:
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